Olgotrelvir Sodium
CAS No.: 2763596-72-9
Cat. No.: VC16607021
Molecular Formula: C22H29N4NaO7S
Molecular Weight: 516.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763596-72-9 |
|---|---|
| Molecular Formula | C22H29N4NaO7S |
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1 |
| Standard InChI Key | WEMYKLGDWNXOBX-MMUJOADSSA-M |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Olgotrelvir Sodium, systematically named as sodium (2S)-2-((S)-2-(1H-indole-2-carboxamido)-4-methylpentanamido)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl) propane-1-sulfonate, possesses the molecular formula C₂₂H₂₉N₄NaO₇S and a molecular weight of 516.5 g/mol . Its chemical structure integrates a pyrrolidine sulfonic acid backbone modified with indole carbonyl and methylpentanamide groups, optimized for target binding and oral bioavailability. The sodium counterion enhances solubility, critical for gastrointestinal absorption.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2763596-72-9 |
| UNII | P6R34G4NQQ |
| KEGG ID | D12778 |
| NCI Thesaurus Code | C203105 |
| Synonyms | Olgotrelvir (sodium); STI-1558 |
Structural Optimization for Antiviral Activity
The compound’s 3D conformation features a ketoamide warhead that covalently binds the SARS-CoV-2 main protease (Mpro) catalytic cysteine (Cys145), while its indole-carboxamide moiety occupies the S1 substrate-binding pocket . X-ray crystallography studies reveal that the sodium sulfonate group stabilizes the compound’s interaction with protease surface residues, contributing to a dissociation constant (Kd) of <1 nM in enzymatic assays . Unlike first-generation Mpro inhibitors requiring pharmacokinetic boosters, Olgotrelvir’s plasma half-life of 8–12 hours enables twice-daily dosing without ritonavir coadministration .
Mechanism of Action and Antiviral Efficacy
Targeting Viral Polyprotein Processing
Olgotrelvir inhibits the SARS-CoV-2 Mpro (3CLpro), a chymotrypsin-like cysteine protease essential for cleaving viral polyproteins into functional nonstructural proteins. By alkylating the catalytic dyad (Cys145-His41), it prevents maturation of replication-transcription complexes, arresting viral RNA synthesis . In vitro studies demonstrate 50% effective concentrations (EC₅₀) of 35 nM against ancestral Wuhan-Hu-1 strains and 42 nM against Omicron BA.5 variants, maintaining potency across VoCs .
Preclinical Pharmacodynamic Profile
Animal models infected with SARS-CoV-2 MA10 showed complete survival (100% vs. 0% placebo) when treated with Olgotrelvir at 40 mg/kg BID. Lung viral titers decreased by 2.1 log₁₀ TCID₅₀/g within 48 hours, with histopathology revealing rapid respiratory epithelial regeneration compared to delayed recovery in nirmatrelvir-treated cohorts . These findings suggest superior tissue penetration and sustained target engagement.
Clinical Development and Trial Outcomes
Phase 3 Trial Design
The multicenter, double-blind, placebo-controlled study (NCT05242042) enrolled 1,212 symptomatic COVID-19 patients (98.7% vaccinated/previously infected) across China from February–June 2023 . Participants received 600 mg Olgotrelvir Sodium or placebo twice daily for 5 days, with follow-up through Day 28.
Table 2: Demographic Characteristics
| Parameter | Olgotrelvir (n=606) | Placebo (n=606) |
|---|---|---|
| Median Age (years) | 45 | 44 |
| High-Risk Comorbidities | 38% | 36% |
| Baseline Viral Load (log₁₀ copies/mL) | 6.2 | 6.1 |
Efficacy Endpoints
The primary endpoint of median time to sustained symptom resolution improved significantly (8.6 vs. 11.0 days; HR 1.29, p=0.0001), with subgroup analyses showing consistent benefit across age, comorbidity status, and variant types . Key secondary endpoints included:
-
Viral Kinetics: Day 4 RNA reduction of -0.80 log₁₀ vs. placebo (p<0.0001)
-
Hospitalization: 0.3% (2/606) vs. 1.5% (9/606); RR 0.22 (95% CI 0.05–0.98)
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Post-Acute Sequelae: 4.1% vs. 8.7% at Day 28 (p=0.002)
Table 3: Efficacy Outcomes by Risk Category
| Outcome | High-Risk Group | Standard-Risk Group |
|---|---|---|
| Symptom Resolution | 7.6 vs. 9.9 days (HR 1.36) | 8.9 vs. 11.2 days (HR 1.27) |
| Viral Load Reduction | -1.10 vs. -0.30 log₁₀ | -0.75 vs. +0.05 log₁₀ |
Regulatory Status and Future Directions
NDA Submission and Review
Sorrento Therapeutics initiated rolling submission to China’s NMPA in Q3 2023, seeking accelerated approval under Breakthrough Therapy designation . Parallel discussions with the FDA and EMA focus on bridging studies to extrapolate Chinese trial data to global populations.
Investigational Applications
Ongoing studies explore Olgotrelvir’s potential in:
-
Post-Exposure Prophylaxis: Phase 2 trial (NCT05552639) in household contacts
-
Long COVID Prevention: Retrospective analysis of Phase 3 participants
-
Pan-Coronavirus Activity: In vitro testing against MERS-CoV and HCoV-OC43
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